
(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine
Descripción general
Descripción
The compound “(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine” appears to contain a cyclopropyl group, an imidazole ring, and a methanamine group . Cyclopropyl is a three-membered ring structure derived from cyclopropane . Imidazole is a five-membered ring structure containing two nitrogen atoms, commonly found in biological systems. Methanamine, also known as methylamine, is a simple primary amine.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopropyl group, the imidazole ring, and the methanamine group in separate steps, followed by their combination. Cyclopropane derivatives can be synthesized through various methods, including cyclopropanation reactions . Imidazole rings can be synthesized through several methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine . The synthesis of methanamine can be achieved through the reaction of methanol with ammonia under heat and pressure .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the connectivity of the cyclopropyl group, the imidazole ring, and the methanamine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the cyclopropyl group, the imidazole ring, and the methanamine group. Each of these groups has distinct reactivity patterns. For example, cyclopropane rings are known to be reactive due to ring strain . Imidazole rings are aromatic and can act as both a base and a nucleophile . Methanamine can act as a base and a nucleophile, and can undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its polarity and influence its solubility in water .Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives: , which share a structural similarity with “(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine”, have been studied for their antiviral properties . These compounds have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus, making them potential candidates for developing new antiviral drugs.
Urinary Tract Infection Prophylaxis
Compounds like methenamine , which bear functional similarities to the compound , are used in the prophylactic treatment of urinary tract infections . Research into similar compounds could lead to the development of new treatments that prevent recurrent infections.
Environmental Engineering
In the field of environmental engineering, compounds structurally related to “(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine” could be explored for their potential in methanotrophy . Methanotrophs utilize methane and could be applied in controlling methane emissions, contributing to climate change mitigation efforts.
Material Science
In material science, the compound’s derivatives could be investigated for creating inorganic-organic hybrid materials with specific properties . These materials could have applications in various industries, including electronics and manufacturing.
Agricultural Research
Research in agriculture could benefit from the compound’s potential use in soil health management . Its derivatives could be studied for their effects on soil contaminants and heavy metal accumulation, which are critical factors in crop health and productivity.
Pharmacology
The compound’s pharmacological applications could be significant, particularly in the development of non-antibiotic alternatives for treating infections . With antibiotic resistance on the rise, research into such compounds could provide valuable insights into new therapeutic strategies.
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives are known to have antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many bioactive compounds with an imidazole ring are involved in a variety of biochemical pathways .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Some imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Propiedades
IUPAC Name |
[1-(cyclopropylmethyl)imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-3-8-5-11(6-10-8)4-7-1-2-7/h5-7H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZVVGISMMADSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




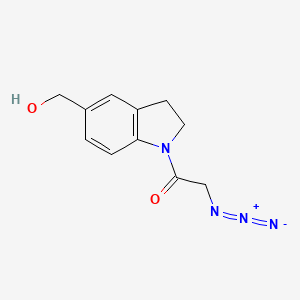
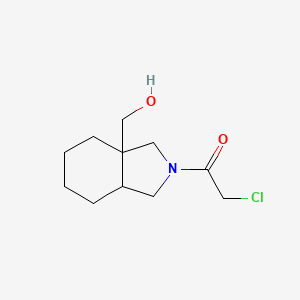

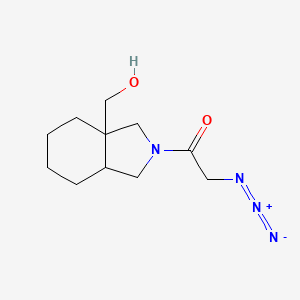
![(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478533.png)
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)
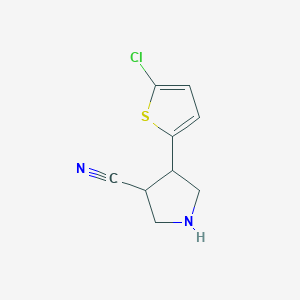
![8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol](/img/structure/B1478542.png)
![2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478544.png)
![4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478545.png)
![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
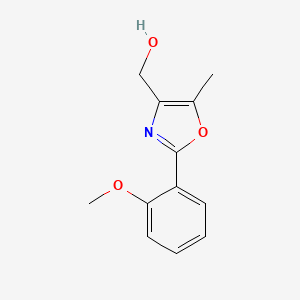
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)